molecular formula C21H18N4O2S3 B11279249 N-(2-ethylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide

N-(2-ethylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide

Cat. No.: B11279249
M. Wt: 454.6 g/mol
InChI Key: CBDUQCMHQBPUEY-UHFFFAOYSA-N
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Description

This compound belongs to the thiazolo[4,5-d]pyrimidine class, characterized by a fused thiazole-pyrimidine core. The structure includes a 2-thioxo group at position 2, a phenyl substituent at position 3, and a 7-oxo group. The acetamide moiety at position 5 features a 2-ethylphenyl substitution, distinguishing it from simpler aryl or alkyl derivatives. Such modifications are critical for tuning pharmacological properties, solubility, and intermolecular interactions.

Properties

Molecular Formula

C21H18N4O2S3

Molecular Weight

454.6 g/mol

IUPAC Name

N-(2-ethylphenyl)-2-[(7-oxo-3-phenyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetamide

InChI

InChI=1S/C21H18N4O2S3/c1-2-13-8-6-7-11-15(13)22-16(26)12-29-20-23-18-17(19(27)24-20)30-21(28)25(18)14-9-4-3-5-10-14/h3-11H,2,12H2,1H3,(H,22,26)(H,23,24,27)

InChI Key

CBDUQCMHQBPUEY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-2-({7-oxo-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The starting materials often include 2-ethylphenylamine and various thiazolopyrimidine derivatives. The reaction conditions may involve:

    Solvents: Common solvents like ethanol, methanol, or dimethyl sulfoxide (DMSO).

    Catalysts: Acid or base catalysts to facilitate the reaction.

    Temperature: Reactions may be carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include:

    Continuous flow reactors: For efficient and scalable production.

    Purification techniques: Such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)-2-({7-oxo-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones.

    Reduction: Reduction of the thiazolopyrimidine ring.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to partially or fully reduced thiazolopyrimidine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Potential use in the development of new materials or catalysts.

Mechanism of Action

The mechanism by which N-(2-ethylphenyl)-2-({7-oxo-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl}sulfanyl)acetamide exerts its effects would depend on its specific interactions with molecular targets. These may include:

    Enzyme inhibition: Binding to active sites of enzymes and inhibiting their activity.

    Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA/RNA binding: Intercalating into nucleic acids and affecting their function.

Comparison with Similar Compounds

Comparative Data Table

Compound Core Structure Key Substituents Synthesis Yield Notable Properties
Target Compound Thiazolo[4,5-d]pyrimidine 3-Phenyl, 2-ethylphenylacetamide, 2-thioxo Not reported Likely enhanced solubility/bioactivity
Compound 19 Thiazolo[4,5-d]pyrimidine Coumarin-hydroxy, 7-phenyl Not reported Fluorescence, potential UV activity
Compound 20 Thiazolo[4,5-d]pyrimidine 2,7-Diphenyl, aminochromenone Not reported High lipophilicity
Ethyl 7-methyl... Thiazolo[3,2-a]pyrimidine 2,4,6-Trimethoxybenzylidene, ethyl carboxylate 78% Flattened boat conformation, 80.94° angle
2-[(1,6-Dihydro...) Pyrimidine 4-Methyl, thioacetamide Not reported Simpler synthesis, redox-active thiol

Research Findings and Implications

Synthetic Flexibility : The target compound’s synthesis likely employs thiourea and chloroacetamide alkylation strategies, as seen in structurally related compounds . Microwave-assisted methods (e.g., for Compound 19) could reduce reaction times compared to conventional heating .

Structural Determinants: The [4,5-d] ring fusion in the target compound may confer greater planarity than [3,2-a] derivatives, influencing π-π stacking in crystallography or target binding .

Pharmacological Potential: While direct data are lacking, the 2-thioxo group in the target compound is a known pharmacophore for kinase inhibition in analogous thiazolopyrimidines .

Biological Activity

N-(2-ethylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, including relevant case studies and research findings.

Chemical Structure

The compound features a complex structure that includes a thiazolo-pyrimidine core and a thioacetamide group. The structural formula can be represented as follows:

N 2 ethylphenyl 2 7 oxo 3 phenyl 2 thioxo 2 3 6 7 tetrahydrothiazolo 4 5 d pyrimidin 5 yl thio acetamide\text{N 2 ethylphenyl 2 7 oxo 3 phenyl 2 thioxo 2 3 6 7 tetrahydrothiazolo 4 5 d pyrimidin 5 yl thio acetamide}

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the thiazolo-pyrimidine scaffold. Analytical techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • In vitro Studies : A study reported that derivatives of thiazolo-pyrimidine structures showed IC50 values ranging from 1.9 to 7.52 μg/mL against HCT116 cancer cell lines and 2.3 to 6.62 μg/mL against MCF7 cell lines. These findings suggest that the thiazolo-pyrimidine scaffold is effective in targeting cancer cells selectively .
  • Mechanism of Action : The anticancer activity is attributed to the ability of these compounds to inhibit key enzymes involved in cell proliferation pathways. Molecular docking studies have shown that these compounds can bind effectively to the active sites of target proteins involved in tumor growth.

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties:

  • In vitro Antimicrobial Testing : Preliminary tests have indicated that compounds containing similar thiazole and pyrimidine moieties demonstrate significant antimicrobial activity against various bacterial strains .
  • Structure–Activity Relationship (SAR) : The presence of specific functional groups within the compound's structure plays a crucial role in enhancing its antimicrobial efficacy. For example, modifications in the phenyl ring can lead to increased potency against specific pathogens.

Case Study 1: Anticancer Efficacy

In a controlled study involving human cancer cell lines, derivatives of the thiazolo-pyrimidine were tested for their cytotoxic effects. The most active derivative exhibited an IC50 value significantly lower than standard chemotherapeutic agents like doxorubicin.

CompoundIC50 (HCT116)IC50 (MCF7)
Compound A1.9 μg/mL2.3 μg/mL
Doxorubicin3.23 μg/mL-

This table illustrates the comparative efficacy of the synthesized compounds against established treatments.

Case Study 2: Antimicrobial Activity

A series of thiazole derivatives were tested for their antimicrobial properties against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications led to enhanced activity.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound BE. coli15 μg/mL
Compound CS. aureus10 μg/mL

These findings support the potential application of these compounds in developing new antimicrobial agents.

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